

Peucedanocoumarin III: A Technical Guide for Researchers

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Compound of Interest					
Compound Name:	Peucedanocoumarin III				
Cat. No.:	B1630682	Get Quote			

IUPAC Name: (2E)-2-Methyl-2-butenoic acid (9S,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-10-yl ester

CAS Number: 130464-57-2

This technical guide provides an in-depth overview of **Peucedanocoumarin III** (PCIII), a natural compound with significant potential in neurodegenerative disease research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of its chemical properties, biological activities, and relevant experimental protocols.

Core Compound Information

Property	Value
IUPAC Name	(2E)-2-Methyl-2-butenoic acid (9S,10R)-9- (acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo- 2H,8H-benzo[1,2-b:3,4-b']dipyran-10-yl ester
CAS Number	130464-57-2
Molecular Formula	C21H22O7
Molecular Weight	386.4 g/mol

Biological Activity and Mechanism of Action







Peucedanocoumarin III has emerged as a promising agent in the study of neurodegenerative disorders, particularly those characterized by protein aggregation, such as Parkinson's disease. [1][2] Research has demonstrated its role as a potent inhibitor of α -synuclein and huntingtin protein aggregates.[3][4]

The primary mechanism of action for PCIII involves the disaggregation of existing protein fibrils and the facilitation of their clearance through the proteasomal degradation pathway.[3][5][6] This activity reduces the cytotoxic effects of protein aggregates and offers a potential therapeutic strategy for mitigating neuronal cell loss in neurodegenerative conditions.[3][4]

Quantitative Data on Biological Activity

The following table summarizes key quantitative findings from studies on **Peucedanocoumarin III**'s bioactivity.



Experiment	Cell Line / Model	Treatment	Result	Reference
Inhibition of α- synuclein fibril formation	In vitro	10 μM and 50 μM PCIII	Dose-dependent inhibition of fibril formation observed via Thioflavin T fluorescence assay.	[3]
Reduction of β23 aggregates	SH-SY5Y cells	1 μM synthetic PCIII	Significant reduction in nuclear β23 protein levels, comparable to natural PCIII.	[5]
Protection against β23- induced toxicity	SH-SY5Y cells	1 μM PCIII	Increased cell viability in cells expressing toxic β23 aggregates.	[5]
α-synuclein aggregation in a PD mouse model	6-OHDA-induced Parkinson's disease mouse model	1 mg/kg PCIII administration	Substantial diminishment of dopaminergic cell loss and α- synuclein aggregation.	[1]

Experimental Protocols

This section details key experimental methodologies that have been utilized in the investigation of **Peucedanocoumarin III**.

Organic Synthesis of Peucedanocoumarin III

A standardized, large-scale organic synthesis protocol is crucial for ensuring the quality and consistency of PCIII for in vivo studies. While detailed synthetic schemes can be complex, a



general workflow has been reported to produce highly pure PCIII.[1] The synthesis is a critical step for translational research, moving from naturally sourced to synthetically derived compound for better control and scalability.[1]

Cell Viability Assay (Trypan Blue Exclusion)

- Cell Culture: SH-SY5Y cells are cultured and transfected to express the aggregating protein of interest (e.g., β23).
- Treatment: Cells are treated with either DMSO (vehicle) or Peucedanocoumarin III at the desired concentration (e.g., 1 μM).
- Incubation: Cells are incubated for a specified period (e.g., 48 hours) to allow for aggregate formation and treatment effect.
- Staining: A sample of the cell suspension is mixed with an equal volume of 0.4% trypan blue stain.
- Counting: Both viable (unstained) and non-viable (blue) cells are counted using a hemocytometer.
- Calculation: Cell viability is expressed as the percentage of viable cells relative to the total number of cells.[5]

Western Blotting for Protein Aggregate Levels

- Cell Lysis: Treated and control cells are harvested and lysed to extract total protein.
- Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).
- SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).



- Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
- Antibody Incubation: The membrane is incubated with a primary antibody specific to the
 protein of interest (e.g., anti-FLAG for β23, anti-α-synuclein) and a loading control (e.g., antiβ-actin).
- Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a chemiluminescent substrate for detection.[5]

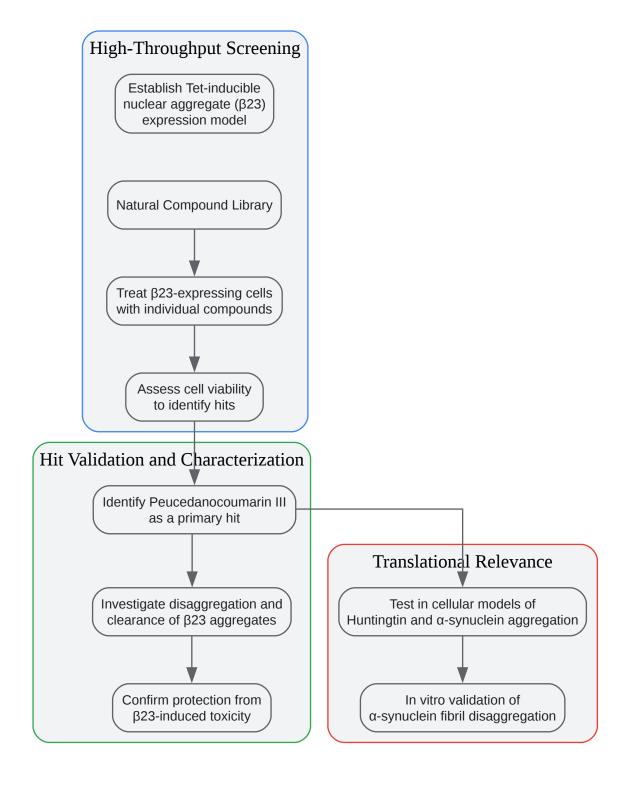
In Vitro α -Synuclein Aggregation Assay (Thioflavin T)

- Preparation: Recombinant α -synuclein protein is incubated in a suitable buffer (e.g., 100 mM sodium acetate, pH 7.5).
- Treatment: The protein solution is incubated in the presence or absence of varying concentrations of **Peucedanocoumarin III** (e.g., 0, 10, 50 μM).
- Incubation: The samples are incubated at 37°C with shaking to promote fibril formation.
- Fluorescence Measurement: At specified time points, aliquots are taken, and Thioflavin T is added. The fluorescence intensity, which correlates with the amount of amyloid fibrils, is measured using a fluorometer.[3]

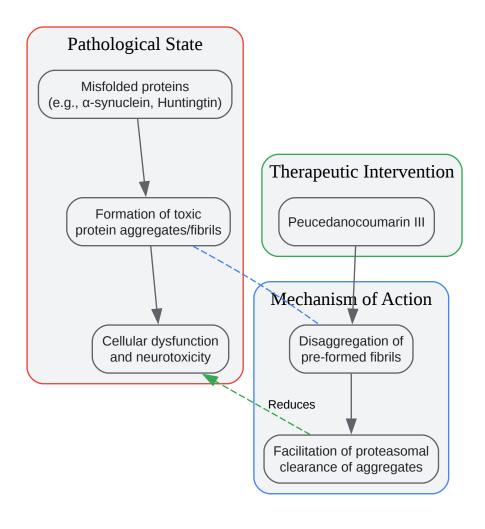
Visualizations

Logical Workflow for Screening Protein Aggregate Inhibitors









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